
2-Amino-7-fluoro-9h-fluoren-9-one
Overview
Description
2-Amino-7-fluoro-9H-fluoren-9-one: is an organic compound that belongs to the fluorenone family It is characterized by the presence of an amino group at the second position and a fluorine atom at the seventh position on the fluorenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-7-fluoro-9H-fluoren-9-one typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Fluorenone is nitrated to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in the presence of hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-7-fluoro-9H-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Fluoren-9-ol derivatives.
Substitution: Amino or thio-substituted fluorenones.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives synthesized from 2-amino-7-fluoro-9H-fluoren-9-one. For instance, compounds derived from this structure have shown activity against multidrug-resistant strains of bacteria and fungi. In a synthesis involving thiazole derivatives, the minimum inhibitory concentration (MIC) against Gram-positive bacteria was evaluated, demonstrating promising results for certain derivatives .
Anticancer Potential
The compound's derivatives are also being explored for anticancer properties. Research indicates that modifications to the fluorenone structure can enhance its efficacy against various cancer cell lines. The introduction of different substituents on the amino group has been shown to influence biological activity, suggesting potential pathways for developing new anticancer agents .
Materials Science
Fluorescent Materials
This compound has been incorporated into the synthesis of fluorescent materials. Its unique fluorescence properties make it suitable for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes in biological imaging. Studies have shown that when integrated into polymer matrices, these compounds exhibit enhanced photophysical properties, leading to increased efficiency in light emission .
Corrosion Inhibition
The compound's derivatives have also been investigated as corrosion inhibitors for metals. Research demonstrates that certain synthesized derivatives effectively reduce the corrosion rate of carbon steel in acidic environments. The mechanism involves the adsorption of these compounds onto the metal surface, forming protective layers that inhibit corrosion processes .
Table 1: Summary of Research Findings on this compound Derivatives
Mechanism of Action
The mechanism of action of 2-Amino-7-fluoro-9H-fluoren-9-one depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The amino and fluorine groups play crucial roles in binding interactions, influencing the compound’s affinity and specificity for its molecular targets.
Comparison with Similar Compounds
2-Amino-9H-fluoren-9-one: Lacks the fluorine atom, which may affect its reactivity and binding properties.
7-Fluoro-9H-fluoren-9-one: Lacks the amino group, which may influence its chemical behavior and applications.
2-Amino-9,9-dimethylfluorene: Contains additional methyl groups, altering its steric and electronic properties.
Uniqueness: 2-Amino-7-fluoro-9H-fluoren-9-one is unique due to the presence of both an amino group and a fluorine atom on the fluorenone backbone. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Biological Activity
2-Amino-7-fluoro-9H-fluoren-9-one, a fluorinated derivative of fluorenone, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure which includes an amino group and a fluorine atom, contributing to its interaction with various biological targets.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 215.23 g/mol. The presence of the amino and fluorine groups enhances its lipophilicity and may influence its pharmacokinetic properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Similar compounds have shown affinity for nicotinic acetylcholine receptors (nAChRs), which are implicated in neurodegenerative diseases such as Alzheimer's disease. The binding affinity to these receptors can modulate neurotransmitter release, potentially offering therapeutic benefits for cognitive disorders .
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity :
- Antimicrobial Properties :
- Neuroprotective Effects :
Case Studies and Research Findings
A summary of notable studies on the biological activity of this compound is presented in the following table:
Pharmacokinetics
The pharmacokinetic profile of this compound is not extensively documented but can be inferred from related compounds. Factors such as solubility, metabolism, and excretion will play crucial roles in determining its therapeutic viability.
Properties
IUPAC Name |
2-amino-7-fluorofluoren-9-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(16)11(9)5-7/h1-6H,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMJTHNRALFPJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)C3=C2C=CC(=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70290355 | |
Record name | 2-amino-7-fluoro-9h-fluoren-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70290355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6967-13-1 | |
Record name | NSC68266 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68266 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-amino-7-fluoro-9h-fluoren-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70290355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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